N-(3-cyanothiophen-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)butanamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group and a butanamide moiety
Mechanism of Action
Target of Action
N-(3-cyanothiophen-2-yl)butanamide is a novel heterocyclic amide derivative It has been shown to interact with dna bases such as guanine, thymine, adenine, and cytosine .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes at the molecular level. It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases .
Result of Action
This compound has demonstrated significant antioxidant and antimicrobial properties . It exhibited moderate antioxidant activity in an ABTS antioxidant assay . Additionally, it demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-cyanothiophen-2-yl)butanamide can be synthesized through a multi-step process. One common method involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated butanoic acid derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with an acetamide moiety.
N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide: Contains a phenylsulfonyl group instead of a simple butanamide.
Uniqueness
N-(3-cyanothiophen-2-yl)butanamide is unique due to its specific combination of a cyano-substituted thiophene ring and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-8(12)11-9-7(6-10)4-5-13-9/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUHAYXDBPHQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.